5-Hydroxyindoline-3-carboxylic acid
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Overview
Description
5-Hydroxyindoline-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyindoline-3-carboxylic acid typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another method involves the use of isatins and dimethyl sulfoxide (DMSO) in a one-pot cascade reaction, leading to the formation of indole-3-carboxylic acids .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, are likely applied.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyindoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
5-Hydroxyindoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxyindoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can stimulate intestinal motility by activating L-type calcium channels on colonic smooth muscle cells . Additionally, it can increase serotonin production by stimulating enterochromaffin cells .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Hydroxytryptophan: A precursor to serotonin, used as a dietary supplement.
Indole-3-carboxylic acid: Another indole derivative with similar chemical properties.
Uniqueness: 5-Hydroxyindoline-3-carboxylic acid is unique due to its specific hydroxyl and carboxyl functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-hydroxy-2,3-dihydro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-5-1-2-8-6(3-5)7(4-10-8)9(12)13/h1-3,7,10-11H,4H2,(H,12,13) |
InChI Key |
CRSRFEKERKEUQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(N1)C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
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